molecular formula C5H2BrIN2O2 B14896790 3-Bromo-4-iodo-5-nitropyridine

3-Bromo-4-iodo-5-nitropyridine

Cat. No.: B14896790
M. Wt: 328.89 g/mol
InChI Key: FTEFLOMFWRDXCO-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Advanced Organic Synthesis

The pyridine ring, an isostere of benzene (B151609) where a CH group is replaced by a nitrogen atom, is a fundamental building block in organic chemistry. google.com Its presence is widespread in nature, forming the core of essential molecules like the vitamins niacin (Vitamin B3) and pyridoxine (B80251) (Vitamin B6), as well as a multitude of alkaloids. In the realm of synthetic chemistry, the pyridine moiety is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets. google.com This has led to the incorporation of pyridine rings into a significant number of FDA-approved drugs, highlighting their therapeutic importance.

The utility of pyridine derivatives extends beyond medicinal chemistry. They serve as versatile ligands in transition metal catalysis, key components in functional materials, and important intermediates in the synthesis of complex organic molecules. The nitrogen atom in the pyridine ring not only influences the electronic properties of the molecule but also provides a handle for coordination and further chemical modification, making it an attractive target for synthetic chemists.

Contextualizing Halogenated Nitropyridines within Contemporary Heterocyclic Chemistry

The introduction of halogen atoms and a nitro group onto the pyridine ring dramatically alters its chemical reactivity. Halogenated nitropyridines are highly valuable precursors in organic synthesis due to the diverse reactivity of the substituents. The nitro group is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). The halogens (bromo and iodo in the case of 3-Bromo-4-iodo-5-nitropyridine) serve as excellent leaving groups in SNAr reactions and, crucially, as handles for modern cross-coupling reactions.

The specific positioning of these functional groups on the pyridine ring dictates the regioselectivity of subsequent transformations. In this compound, the molecule is heavily substituted, presenting both opportunities and challenges for selective functionalization. The presence of two different halogens, bromine and iodine, at positions 3 and 4 respectively, opens the door for sequential and site-selective cross-coupling reactions, a powerful tool for building molecular complexity.

Research Challenges and Opportunities in this compound Functionalization

The functionalization of polysubstituted pyridines like this compound is a significant challenge in synthetic chemistry. The inherent electronic properties of the pyridine ring, compounded by the presence of multiple electron-withdrawing and sterically demanding substituents, can render certain positions on the ring difficult to access.

Despite these challenges, the unique substitution pattern of this compound offers a wealth of opportunities for synthetic exploration. The differential reactivity of the C-Br and C-I bonds is a key feature that can be exploited for selective functionalization. Generally, the C-I bond is more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the C-Br bond. This allows for sequential reactions where the iodine is displaced first, followed by a reaction at the bromine-bearing carbon.

A Chinese patent application mentions the use of this compound in the synthesis of substituted 5-cyanoindole (B20398) compounds, indicating its utility as a building block in the construction of more complex heterocyclic systems. This highlights the potential of this molecule as a precursor to novel chemical entities with potential biological activity.

Research in this area is focused on developing mild and selective methods for the functionalization of such polyhalogenated nitropyridines. This includes the optimization of cross-coupling conditions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings) to achieve high yields and regioselectivity, as well as exploring novel transformations that take advantage of the unique electronic and steric environment of the molecule.

Below is a table summarizing the key reactive sites and potential transformations for this compound:

Reactive SitePositionPotential Transformation(s)Notes
C-I4Suzuki, Sonogashira, Heck, Stille, Negishi, Buchwald-Hartwig cross-coupling reactionsGenerally more reactive than the C-Br bond in Pd-catalyzed couplings.
C-Br3Suzuki, Sonogashira, Heck, Stille, Negishi, Buchwald-Hartwig cross-coupling reactionsCan be functionalized after the C-I bond in sequential couplings.
Nitro Group5Reduction to an amino groupThe resulting amino group can be further functionalized (e.g., diazotization, acylation).
Pyridine Ring-Nucleophilic Aromatic Substitution (SNAr)The electron-deficient nature of the ring facilitates substitution of halogens by nucleophiles.

The exploration of the chemistry of this compound and related compounds continues to be an active area of research, with the potential to unlock new synthetic pathways and provide access to novel molecular architectures with interesting properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H2BrIN2O2

Molecular Weight

328.89 g/mol

IUPAC Name

3-bromo-4-iodo-5-nitropyridine

InChI

InChI=1S/C5H2BrIN2O2/c6-3-1-8-2-4(5(3)7)9(10)11/h1-2H

InChI Key

FTEFLOMFWRDXCO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)Br)I)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 3 Bromo 4 Iodo 5 Nitropyridine and Its Precursors

Strategic Halogenation Approaches for Pyridine (B92270) Ring Functionalization

The introduction of halogen atoms onto a pyridine ring requires careful consideration of regioselectivity. The inherent electronic properties of pyridine make it less susceptible to electrophilic aromatic substitution compared to benzene (B151609), often necessitating harsh reaction conditions. nih.govyoutube.com

Regioselective Bromination Protocols

The position of bromination on a pyridine ring is heavily influenced by the directing effects of existing substituents. For instance, in the case of 3-aminopyridine, the amino group directs bromination to the C-5 position (para to the amino group). This is a classic example of an activating group controlling the regiochemical outcome of the reaction. Common brominating agents for such transformations include N-bromosuccinimide (NBS) in acetic acid. nih.gov

One documented approach to synthesize a precursor for further functionalization, 3,5-dibromo-4-aminopyridine, involves the bromination of 4-aminopyridine (B3432731). In this method, 4-aminopyridine is treated with N-bromosuccinimide (NBS) in carbon tetrachloride with a radical initiator like azobisisobutyronitrile (AIBN) to yield the dibrominated product. google.comgoogle.com Another innovative one-step synthesis of 3,5-dibromo-4-aminopyridine utilizes pyridine or its salt as a starting material, reacting it with an ammonium (B1175870) salt and hydrogen peroxide in an HBr solution. google.com

Aryl bromides are valuable intermediates in organic synthesis, often prepared through electrophilic aromatic bromination. nih.gov The regioselectivity of these reactions is a critical aspect that has been the subject of extensive research. nih.govresearchgate.net

Selective Iodination Strategies

Selective iodination of pyridine derivatives can be achieved through various methods. One common strategy involves the Sandmeyer-type reaction, where a diazonium salt, generated from an amino group, is displaced by an iodide. For example, the synthesis of 3,5-dibromo-4-iodopyridine (B1430625) can be accomplished by the diazotization of 3,5-dibromo-4-aminopyridine followed by treatment with a source of iodide, such as potassium iodide or cuprous iodide. google.com This method offers high yield and selectivity, avoiding the formation of difficult-to-separate isomers. google.com

Another approach to iodination is through halogen exchange reactions. For instance, a 3,4,5-tribromopyridine (B189418) intermediate can undergo halogen exchange to replace the bromine at the 4-position with iodine. google.com Additionally, various reagents and catalytic systems have been developed for the electrophilic iodination of aromatic compounds, including the use of N-iodosuccinimide (NIS) with a Lewis acid catalyst or disulfide-catalyzed iodination with 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH). organic-chemistry.org

Influence of Pyridine N-Oxidation on Halogenation Regiocontrol

Pyridine N-oxides are versatile intermediates that exhibit different reactivity patterns compared to their parent pyridines. scripps.edu The N-oxide group activates the pyridine ring towards both electrophilic and nucleophilic attack, particularly at the 2- and 4-positions. scripps.edunih.gov This altered reactivity can be harnessed for regioselective halogenation.

Activation of the N-oxide with an electrophile, such as oxalyl chloride or p-toluenesulfonic anhydride (B1165640), facilitates the nucleophilic attack of a halide at the C2-position. researchgate.nettcichemicals.com This strategy provides a practical route to 2-halo-substituted pyridines under mild conditions. nih.govresearchgate.net For instance, treatment of a pyridine N-oxide with an activating agent followed by a bromide source like tetrabutylammonium (B224687) bromide leads to regioselective C2-bromination. tcichemicals.com While this method is highly effective for C2-halogenation, accessing 4-halopyridines often involves a different pathway, such as the conversion of a 4-nitro group on a pyridine N-oxide to a halide. nih.gov

Nitration Methods for Pyridine Derivatives

The introduction of a nitro group onto a pyridine ring is a challenging transformation due to the ring's electron-deficient nature.

Direct Nitration Techniques

Direct nitration of pyridine generally requires harsh conditions and often results in low yields. However, the presence of activating groups can facilitate the reaction. acs.org For pyridines with electron-donating substituents, nitration can be achieved using a mixture of nitric acid and sulfuric acid at elevated temperatures. youtube.com

More recent methods have explored milder conditions. For example, nitration of pyridines with nitric acid in trifluoroacetic anhydride has been shown to produce 3-nitropyridines. rsc.org Another approach involves the use of tert-butyl-nitrate (TBN) as an electrophilic NO2 radical source in a dearomatization-rearomatization strategy to achieve meta-nitration. acs.org For pyridine-2,6-diamines, using a mixture of nitric acid and fuming sulfuric acid (oleum) has been found to significantly increase the yield of the nitrated product compared to using concentrated sulfuric acid. google.com

Incorporation of Nitro Groups into Halogenated Pyridine Scaffolds

The nitration of pre-functionalized halogenated pyridines is a common strategy for synthesizing polysubstituted derivatives. The existing halogen atoms and their positions on the ring influence the regioselectivity of the nitration. For example, the nitration of bromobenzene, a less reactive haloarene, with a mixture of nitric and sulfuric acids yields a mixture of ortho and para-nitro isomers. pbworks.com Similarly, the nitration of 4-chloronitrobenzene with bromine in concentrated nitric acid leads to the formation of 3-bromo-4-chloronitrobenzene. scirp.org

In the context of synthesizing 3-bromo-4-iodo-5-nitropyridine, a plausible route would involve the nitration of a 3-bromo-4-iodopyridine (B1523276) precursor. The electron-withdrawing nature of the bromo and iodo substituents would direct the incoming nitro group to the 5-position.

Multi-Step Synthetic Routes to Access this compound

The creation of polysubstituted pyridines like this compound typically involves a sequence of reactions, including nitration, bromination, and iodination on a pyridine-based starting material. While direct, single-step syntheses for such complex substitution patterns are rare, multi-step linear sequences are commonly employed.

A plausible synthetic pathway could start from a simpler, commercially available pyridine derivative. The order of introduction of the nitro, bromo, and iodo groups is critical and is dictated by the directing effects of the substituents already present on the pyridine ring. For instance, the synthesis of the related compound 2-amino-5-bromo-3-iodopyridine (B1270907) involves a two-step process starting from 2-aminopyridine: an initial bromination followed by iodination. ijssst.info A similar, but more complex, linear sequence would be required for this compound.

One potential route could begin with the nitration of a suitable pyridine precursor, followed by sequential halogenations. The synthesis of various substituted nitropyridines often serves as a foundational step in more complex molecular assemblies. rsc.org For example, the synthesis of the analogous compound 3-bromo-2-iodo-4-methyl-5-nitropyridine (B1438974) proceeds through a multi-step sequence involving bromination, chlorination (a precursor to iodination), and nitration of a methyl-pyridin-2-ol starting material. rsc.org This highlights the step-by-step nature of building complexity on the pyridine core.

Convergent and Linear Synthesis Design

In the realm of multi-step organic synthesis, two primary strategies are employed: linear and convergent synthesis. bldpharm.com

Linear Synthesis: This approach involves the sequential modification of a starting material, where the product of one reaction becomes the substrate for the next. biosynth.com It is a step-by-step assembly process. bldpharm.com

A → B → C → D

Convergent Synthesis: This strategy involves the independent synthesis of several key fragments of the target molecule, which are then combined (coupled) in the final stages to form the complete structure. biosynth.comnih.gov

A → B and C → D , then B + D → E

The synthesis of this compound is most practically approached through a linear synthesis . The molecule is relatively small and not composed of large, distinct fragments that would be suitable for a convergent approach. The synthetic strategy hinges on the sequential introduction of functional groups onto the pyridine ring, with each step building upon the previous one. A convergent design would be unnecessarily complex, as creating separate, pre-functionalized pyridine fragments to couple would likely require more steps and offer no significant advantage in yield or efficiency for a molecule of this scale.

Optimization of Reaction Conditions for Yield and Selectivity

The synthesis of halogenated nitropyridines provides clear examples of this optimization process. For instance, in the synthesis of 2-amino-5-bromo-3-iodopyridine, the conditions for both the bromination and iodination steps were carefully optimized.

Bromination Optimization: In the initial bromination of 2-aminopyridine, using N-Bromosuccinimide (NBS) as the brominating agent, key parameters were adjusted to maximize the yield of the desired 2-amino-5-bromopyridine (B118841).

ParameterConditionOutcome
Reagent N-Bromosuccinimide (NBS)Effective brominating agent
Solvent AcetoneSuitable reaction medium
Temperature 10 °CControlled reaction temperature
Addition Time 0.5 hours (dropwise)Controlled addition to prevent side reactions
Yield 95.0%High yield achieved under optimized conditions ijssst.info

Iodination Optimization: The subsequent iodination of 2-amino-5-bromopyridine to yield 2-amino-5-bromo-3-iodopyridine also required careful control of reaction conditions to ensure high yield and selectivity.

ParameterConditionOutcome
Reagents Potassium iodate (B108269) (KIO₃), Potassium iodide (KI)Effective iodinating system
Solvent 2 mol/L Sulfuric Acid / WaterAqueous acidic medium
Temperature 100 °CElevated temperature to drive the reaction
Reaction Time 1.5 hoursSufficient time for reaction completion
Yield 73.7%Good yield for the final iodination step ijssst.info

These examples demonstrate that meticulous control over reaction parameters is crucial. For the synthesis of this compound, each step—nitration, bromination, and iodination—would require similar systematic investigation to identify the optimal set of conditions. This would involve screening different reagents (e.g., various sources of electrophilic bromine or iodine), solvents of varying polarity, and a range of temperatures and reaction times to find the "sweet spot" that provides the highest yield and selectivity for this specific, highly functionalized pyridine derivative. sigmaaldrich.com

Reactivity and Mechanistic Investigations of 3 Bromo 4 Iodo 5 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for halogenated nitropyridines. This reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.comlibretexts.org The subsequent departure of a leaving group restores the aromaticity of the ring. libretexts.org

In polyhalogenated aromatic systems, the relative reactivity of different halogens as leaving groups in SNAr reactions is not solely dependent on electronegativity. While the C-F bond is the most polarized, making the carbon atom highly electrophilic, the rate-determining step is typically the initial nucleophilic attack, which is influenced by the electron-withdrawing effects of the substituents. However, the ability of the halogen to depart in the second step (elimination) also plays a role, with iodide being an excellent leaving group. For aryl halides, the SNAr reactivity order is generally F > Cl > Br > I when the attack of the nucleophile is the rate-determining step. Conversely, when the decomposition of the Meisenheimer complex is rate-limiting, the order can change. In the context of 3-bromo-4-iodo-5-nitropyridine, the position of the halogen is a more critical determinant of reactivity due to the activating effects of the nitro group and the ring nitrogen.

The nitro group (-NO₂) is a powerful activating group for SNAr reactions due to its strong electron-withdrawing nature through both inductive and resonance effects. nih.gov When positioned ortho or para to a potential leaving group, the nitro group can effectively stabilize the negative charge of the intermediate Meisenheimer complex by delocalizing it onto its oxygen atoms. youtube.comwikipedia.orgyoutube.com

In this compound, the nitro group is at the C-5 position.

It is para to the iodo group at the C-4 position.

It is ortho to the bromo group at the C-3 position.

This positioning allows the nitro group to stabilize the intermediate formed upon nucleophilic attack at either the C-4 or C-3 position. However, the stabilization is generally more pronounced for an attack at the para-position (C-4), which, in conjunction with activation by the ring nitrogen, makes the C-4 position the more likely site of substitution.

The regioselectivity of nucleophilic attack on this compound is controlled by the combined electronic influence of the ring nitrogen and the nitro group. The pyridine (B92270) nitrogen atom reduces the electron density of the entire ring, particularly at the α (C-2, C-6) and γ (C-4) positions. The nitro group at C-5 further depletes electron density, especially at the positions ortho (C-4, C-6) and para (C-2) to it.

Consequently, the C-4 position is strongly activated by both:

The pyridine nitrogen (γ-position).

The nitro group (ortho-position).

This dual activation makes the carbon atom bearing the iodine substituent the most electrophilic site and therefore the primary target for nucleophilic attack. The C-3 position, bearing the bromine atom, is less activated. Therefore, SNAr reactions on this compound are expected to be highly regioselective, with the nucleophile preferentially displacing the iodide ion at the C-4 position. Studies on the related compound, 3-bromo-4-nitropyridine (B1272033), have shown that reactions with amines can lead to nucleophilic substitution, although unexpected nitro-group migrations have also been observed in polar aprotic solvents. clockss.orgsemanticscholar.org

The mechanism for SNAr reactions in halonitropyridines like this compound follows the general addition-elimination pathway:

Nucleophilic Attack: A nucleophile adds to the electron-deficient carbon atom bonded to the leaving group (preferentially the iodine at C-4). This step disrupts the ring's aromaticity and forms a tetrahedral, negatively charged intermediate, the Meisenheimer complex. libretexts.org

Stabilization: The negative charge of the Meisenheimer complex is delocalized across the pyridine ring and, crucially, onto the oxygen atoms of the ortho/para nitro group. This resonance stabilization lowers the activation energy of the reaction, facilitating the formation of the intermediate. youtube.comwikipedia.org

Elimination (Leaving Group Departure): The aromaticity of the pyridine ring is restored by the expulsion of the halide leaving group (iodide). This step is typically fast.

This pathway is distinct from Sₙ1 and Sₙ2 reactions. An Sₙ2-type backside attack is sterically impossible on an aromatic ring, and the Sₙ1 pathway is highly unfavorable as it would require the formation of an unstable aryl cation. wikipedia.org

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. chemistryjournals.net For substrates with multiple halide substituents, such as this compound, the selectivity of these reactions is governed by the relative reactivity of the carbon-halogen bonds in the oxidative addition step of the catalytic cycle. libretexts.org

The general order of reactivity for aryl halides in the oxidative addition step to a low-valent palladium center is: Ar-I > Ar-OTf > Ar-Br >> Ar-Cl tcichemicals.com

Given this well-established trend, palladium-catalyzed cross-coupling reactions on this compound are expected to occur with high selectivity at the more reactive C-I bond at the C-4 position, leaving the C-Br bond at the C-3 position intact for potential subsequent transformations.

Several palladium-catalyzed reactions can be employed for selective C-C bond formation at the C-4 position of this compound.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (like a boronic acid or ester) with an organic halide. nih.gov Reacting this compound with an aryl- or vinylboronic acid in the presence of a palladium catalyst and a base would selectively yield the 4-aryl- or 4-vinyl-3-bromo-5-nitropyridine product. mdpi.com

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The reaction with this compound would selectively occur at the C-I bond, providing a route to 4-alkynyl-3-bromo-5-nitropyridines. libretexts.org This selectivity has been demonstrated in similar dihalogenated systems. libretexts.org

Heck Reaction: The Heck reaction involves the coupling of an alkene with an aryl or vinyl halide. organic-chemistry.orgmdpi.com It would enable the synthesis of 4-alkenyl-3-bromo-5-nitropyridines from this compound and an appropriate alkene.

Stille Coupling: This reaction couples an organotin compound (organostannane) with an organic halide. wikipedia.orgorganic-chemistry.org The high reactivity of the C-I bond would allow for the selective formation of a C-C bond at the C-4 position, leaving the C-Br bond untouched. libretexts.org

The table below summarizes the expected selective outcomes of these reactions.

ReactionCoupling PartnerExpected Product StructureBond Formed
Suzuki-MiyauraR-B(OH)₂4-R-3-bromo-5-nitropyridineC(sp²)-C(sp²) or C(sp²)-C(sp)
SonogashiraR-C≡CH4-(C≡C-R)-3-bromo-5-nitropyridineC(sp²)-C(sp)
HeckCH₂=CHR4-(CH=CHR)-3-bromo-5-nitropyridineC(sp²)-C(sp²)
StilleR-Sn(Alkyl)₃4-R-3-bromo-5-nitropyridineC(sp²)-C(sp²) or C(sp²)-C(sp)

Palladium-Catalyzed C-N and C-S Bond Formations

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds, which are prevalent in pharmaceuticals and materials science. For a substrate like this compound, the reaction's regioselectivity is dictated by the differential reactivity of the carbon-halogen bonds. The C-I bond is significantly more reactive than the C-Br bond in the key oxidative addition step to the palladium(0) catalyst.

This reactivity difference allows for the selective formation of C-N and C-S bonds at the C4 position. For instance, in Buchwald-Hartwig amination, the C-I bond will preferentially undergo oxidative addition, enabling the coupling of various primary and secondary amines at the C4 position while leaving the C-Br bond at the C3 position intact for subsequent transformations. Similarly, palladium-catalyzed thiolation reactions with thiols or their surrogates proceed selectively at the C4 position. The electron-withdrawing nature of the nitro group at C5 further activates the C4 position towards these coupling reactions.

Table 1: Representative Palladium-Catalyzed C-N and C-S Bond Formations This table illustrates the expected selective reactions at the C4-I position of this compound.

NucleophileCoupling PartnerReaction TypeExpected Major Product
AmineR¹R²NHBuchwald-Hartwig Amination3-Bromo-4-(dialkylamino)-5-nitropyridine
ThiolRSHPalladium-Catalyzed Thiolation3-Bromo-4-(alkylthio)-5-nitropyridine

Site-Selective Cross-Coupling in Polyhalogenated Pyridines

The ability to perform selective reactions at one of several halogenated sites is a crucial strategy in the synthesis of complex molecules. In polyhalogenated pyridines such as this compound, site-selectivity is primarily governed by two factors: the inherent bond strength of the carbon-halogen bond and the electronic environment of the pyridine ring.

The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. nih.gov Consequently, oxidative addition of the palladium catalyst occurs preferentially at the weaker C-I bond over the stronger C-Br bond. rsc.org This allows for sequential functionalization, where the C4 position can be modified via reactions like Suzuki-Miyaura or Sonogashira coupling, leaving the C3-Br bond available for a subsequent, different cross-coupling reaction under more forcing conditions. nih.govwikipedia.org The electron-deficient nature of the pyridine ring, enhanced by the nitro group, facilitates the initial oxidative addition step, making these couplings efficient. This predictable selectivity enables the programmed construction of highly substituted pyridine derivatives. nih.gov

Table 2: Site-Selectivity in Cross-Coupling of this compound Illustrates the preferential reaction at the C4 position in common cross-coupling reactions.

Reaction TypeReagentExpected Site of ReactionProduct Structure
Suzuki-Miyaura CouplingArylboronic acidC43-Bromo-4-aryl-5-nitropyridine
Sonogashira CouplingTerminal alkyneC43-Bromo-4-alkynyl-5-nitropyridine
Stille CouplingOrganostannaneC43-Bromo-4-aryl/vinyl-5-nitropyridine
Heck CouplingAlkeneC43-Bromo-4-alkenyl-5-nitropyridine

Mechanistic Insights into Oxidative Addition to Palladium in Cross-Coupling Catalysis

The key step that determines the rate and selectivity of palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to a low-valent palladium(0) species. nih.gov For this compound, this initial step involves the cleavage of a carbon-halogen bond and the formation of an organopalladium(II) intermediate. The rate of oxidative addition follows the trend C–I > C–Br > C–Cl, which is consistent with carbon-halogen bond dissociation energies. researchgate.net

Computational and experimental studies have shown that two main mechanisms can operate for oxidative addition: a three-centered concerted mechanism and a nucleophilic displacement (SNA-like) mechanism. chemrxiv.orgchemrxiv.org The high reactivity of C-X bonds adjacent to a nitrogen atom in pyridine substrates is often attributed to stereoelectronic stabilization of a nucleophilic displacement transition state. chemrxiv.org The choice of phosphine ligands on the palladium catalyst can also influence the reaction mechanism and, in some cases, even alter the site-selectivity by favoring one pathway over another. nih.gov For this compound, the oxidative addition is overwhelmingly favored at the C4-I bond due to its lower bond energy compared to the C3-Br bond.

Directed Metalation Strategies and Organometallic Intermediates

Directed ortho-Metalation (DoM) for Pyridine Functionalization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The strategy typically involves a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at an adjacent ortho position. baranlab.org

However, for polyhalogenated substrates like this compound, the dominant reaction pathway with strong organolithium bases is not C-H deprotonation but rather a halogen-metal exchange. wikipedia.org The extreme reactivity difference between iodine and bromine ensures that the exchange occurs selectively at the C-I bond. Therefore, classical DoM, which relies on the deprotonation of a C-H bond, is not the primary strategy for functionalizing this specific molecule. Instead, the inherent reactivity of the halogens is exploited to generate organometallic intermediates in a highly regioselective manner.

Generation and Reactivity of Pyridyl-Lithium, -Magnesium, and -Zinc Species

The most common method for generating an organometallic intermediate from this compound is the lithium-halogen exchange. wikipedia.org This reaction is typically performed at low temperatures (e.g., -78 °C) using an alkyllithium reagent such as n-butyllithium or sec-butyllithium. The exchange is rapid and highly selective for the more labile iodine atom, yielding the corresponding 4-lithiopyridine derivative.

Once formed, the pyridyl-lithium species can be used directly or converted to other organometallic reagents through transmetalation. For example, reaction with magnesium halides (e.g., MgBr₂·OEt₂) or zinc halides (e.g., ZnCl₂) can generate the corresponding pyridyl-magnesium (Grignard-like) or pyridyl-zinc reagents. These organometallic species exhibit different reactivity and stability profiles, with the zinc and magnesium derivatives often showing greater functional group tolerance and being particularly useful in subsequent palladium-catalyzed cross-coupling reactions (e.g., Negishi coupling).

Electrophilic Trapping Reactions of Organometallic Pyridine Derivatives

The organometallic intermediates generated via halogen-metal exchange are potent nucleophiles and can be "trapped" with a wide variety of electrophiles to introduce new functional groups at the C4 position of the pyridine ring. nih.govacs.org The trapping of the 3-bromo-5-nitro-4-pyridyl-lithium intermediate allows for the precise installation of carbon-based and heteroatom-based substituents.

This two-step sequence of halogen-metal exchange followed by electrophilic quench provides a powerful and regioselective method for elaborating the this compound scaffold. The choice of electrophile determines the nature of the newly formed bond.

Table 3: Electrophilic Trapping of 3-Bromo-5-nitro-4-pyridyl-lithium This table provides examples of functional groups that can be introduced at the C4 position.

Electrophile ClassExample ElectrophileReagent StructureResulting Functional Group
Aldehydes/KetonesBenzaldehydePhCHOSecondary alcohol
Carbon DioxideCO₂ (gas or dry ice)O=C=OCarboxylic acid
Alkyl HalidesMethyl iodideCH₃IMethyl group
DisulfidesDimethyl disulfideCH₃SSCH₃Methylthio group
BoratesTrimethyl borateB(OCH₃)₃Boronic acid (after hydrolysis)
Silyl HalidesTrimethylsilyl chloride(CH₃)₃SiClTrimethylsilyl group

Other Significant Transformation Pathways

While the reactivity of this compound is not extensively documented in publicly available literature, its chemical behavior can be inferred from the known transformations of closely related halogenated nitropyridines. The presence of a nitro group, along with bromine and iodine substituents on the pyridine ring, suggests that this compound can undergo a variety of chemical transformations, making it a potentially versatile synthetic intermediate.

The choice of reducing agent is critical to ensure the chemoselective reduction of the nitro group without affecting the bromo and iodo substituents, which are susceptible to reduction under certain conditions. Commonly employed methods for the reduction of aromatic nitro groups that could potentially be applied to this compound are summarized in the table below.

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups
ReagentTypical ConditionsNotes
H₂, Pd/CH₂ gas, Palladium on Carbon, solvent (e.g., ethanol, ethyl acetate)Highly efficient, but may cause dehalogenation, especially of iodo and bromo groups.
Fe, NH₄Cl or CH₃COOHIron powder in the presence of an acid (e.g., ammonium (B1175870) chloride, acetic acid) in a protic solvent.A classic and cost-effective method with good chemoselectivity for preserving halogens.
SnCl₂·2H₂OStannous chloride dihydrate in a solvent like ethanol or ethyl acetate.A mild reducing agent, often used for the selective reduction of nitro groups in the presence of other reducible functional groups.
Na₂S₂O₄Sodium dithionite in a biphasic system (e.g., water/dichloromethane) or in aqueous methanol.A mild reducing agent, suitable for substrates with sensitive functional groups.

The successful reduction of the nitro group in this compound would yield 3-bromo-4-iodo-5-aminopyridine, a trifunctionalized pyridine derivative with significant potential for further synthetic manipulations.

The halogen and nitro substituents on the pyridine ring of this compound are amenable to various functional group interconversions, most notably through nucleophilic aromatic substitution and halogen exchange reactions. The electron-withdrawing nature of the nitro group and the pyridine nitrogen atom activates the ring towards nucleophilic attack.

Nucleophilic Aromatic Substitution

Studies on the closely related compound, 3-bromo-4-nitropyridine, have shown that it undergoes nucleophilic aromatic substitution with amines. clockss.orgresearchgate.netsemanticscholar.orgcrossref.org In these reactions, an amine can displace either the bromo or the nitro group, depending on the reaction conditions and the nature of the nucleophile. Interestingly, in some cases, a nitro-group migration has been observed, leading to the formation of an unexpected isomer. clockss.org This suggests that the reaction of this compound with nucleophiles could also lead to a variety of products.

Table 2: Nucleophilic Substitution Reactions of 3-Bromo-4-nitropyridine with Amines clockss.org
AmineConditionsMajor Product(s)
MorpholineDMSO/TEA, 90 °C, 12 hProduct of nitro-group migration and nucleophilic substitution
PyrrolidineDMSO/TEA, 90 °C, 12 hProduct of nitro-group migration and nucleophilic substitution
PiperidineDMSO/TEA, 90 °C, 12 hProduct of nitro-group migration and nucleophilic substitution

Halogen Exchange Reactions

Halogen exchange, particularly the conversion of a chloro or bromo substituent to an iodo substituent (Finkelstein reaction), is a valuable tool in organic synthesis. While no direct examples of halogen exchange on this compound are reported, a procedure for the synthesis of the closely related compound, 3-bromo-2-iodo-4-methyl-5-nitropyridine (B1438974), from its 2-chloro analogue has been documented. rsc.org This transformation was achieved using sodium iodide and trimethylsilyl chloride in propionitrile, demonstrating the feasibility of halogen exchange on this type of scaffold.

Table 3: Halogen Exchange on a Related Halogenated Nitropyridine rsc.org
Starting MaterialReagentsProductYield
3-bromo-2-chloro-4-methyl-5-nitropyridine (B1439089)NaI, TMSCl, propionitrile3-bromo-2-iodo-4-methyl-5-nitropyridineNot explicitly stated for this step, but part of a multi-step synthesis.

These examples of functional group interconversions on closely related molecules highlight the potential of this compound as a versatile building block for the synthesis of more complex and highly substituted pyridine derivatives.

Advanced Functionalization and Derivatization Strategies Utilizing 3 Bromo 4 Iodo 5 Nitropyridine

Synthesis of Novel Heterocyclic Architectures

The unique substitution pattern of 3-bromo-4-iodo-5-nitropyridine offers multiple avenues for the synthesis of novel and complex heterocyclic systems. The presence of two different halogens at the C4 and C3 positions, which are ortho and meta to the directing nitro group, allows for regioselective functionalization, primarily through metal-catalyzed cross-coupling reactions.

The creation of fused and bridged polycyclic systems is a cornerstone of modern synthetic chemistry, enabling the exploration of novel three-dimensional chemical space. This compound is an ideal precursor for such endeavors. The greater reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Heck, Buchwald-Hartwig) is a key feature that can be exploited.

For instance, a selective Sonogashira coupling at the C4-iodo position with a terminal alkyne bearing a second reactive moiety can be performed, leaving the C3-bromo position intact for subsequent transformations. The resulting 4-alkynyl-3-bromo-5-nitropyridine can then undergo an intramolecular cyclization reaction, such as a copper-catalyzed azide-alkyne cycloaddition (CuAAC) if an azide (B81097) is present on the coupled side chain, or an intramolecular Heck reaction, to form a fused bicyclic system. Subsequent reduction of the nitro group to an amine provides another handle for further annulation reactions, potentially leading to complex tricyclic frameworks.

Manganese-catalyzed reactions of γ-amino alcohols with ketones or secondary alcohols have been shown to produce fused quinoline (B57606) and pyridine (B92270) systems. rsc.org A derivative of this compound, after suitable functionalization, could potentially undergo such catalyzed cyclizations to yield novel fused heterocyclic structures.

The table below illustrates potential sequential cross-coupling reactions for creating fused systems.

Reaction Step Reagent/Catalyst Reactive Site Intermediate/Product Potential Fused System
1. Suzuki CouplingArylboronic acid, Pd(PPh₃)₄, BaseC4-Iodo3-Bromo-4-aryl-5-nitropyridineBenzo[c]pyrido derivatives
2. Heck ReactionAlkene with functional group, Pd(OAc)₂, LigandC3-Bromo4-Aryl-3-vinyl-5-nitropyridineFused aza-polycycles
3. Reductive CyclizationSnCl₂, H₂Nitro group & adjacent functionalityAmino-indole or quinoline-like structuresComplex polyheterocycles

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.gov Polyfunctional pyridines like this compound are instrumental in building complex molecules for biological screening and developing advanced materials. nih.gov

In medicinal chemistry, the differential reactivity of the halogen atoms allows for the sequential introduction of various pharmacophoric groups. For example, a Suzuki or Stille coupling at the C4-iodo position can introduce an aryl or heteroaryl moiety, while a subsequent Buchwald-Hartwig amination at the C3-bromo position can install a substituted amine. The nitro group can then be reduced to an amine, which can be acylated, sulfonated, or used to form another heterocyclic ring, leading to highly decorated pyridine cores. These complex structures can be screened for various biological activities, including as enzyme inhibitors or receptor modulators.

In materials science, highly conjugated systems based on pyridine are used in the development of organic light-emitting diodes (OLEDs), dyes, and sensors. nih.gov The Sonogashira coupling reaction is particularly useful here, allowing for the introduction of alkyne-based linkers at both the C4 and C3 positions. This can be used to synthesize rigid, planar, and conjugated molecules with tailored electronic and photophysical properties. The electron-deficient nature of the nitropyridine ring can be tuned by these substitutions to create materials with specific charge-transport or light-emitting characteristics.

Applications in Library Synthesis and Diversity-Oriented Synthesis

The concept of library synthesis and diversity-oriented synthesis (DOS) is to rapidly generate a large number of structurally diverse molecules for high-throughput screening. nih.govrsc.org The multiple reactive sites on this compound make it an excellent starting point for such synthetic campaigns.

Combinatorial chemistry often relies on solid-phase synthesis, where a starting material is attached to a resin and then subjected to a series of reactions. nih.gov this compound, with its multiple handles, is well-suited for a "split-and-pool" synthesis strategy. nih.gov For example, the molecule could be attached to a solid support via a linker at one position (e.g., after converting the nitro group to an amine and then to a suitable functional group for attachment). The remaining two halogenated positions can then be diversified.

A hypothetical combinatorial library synthesis is outlined below:

Scaffold Attachment: Reduction of the nitro group to an amine, followed by reaction with a resin-bound linker.

First Diversification (Split): The resin is split into multiple portions. Each portion is subjected to a different Suzuki coupling partner at the C4-iodo position.

Pooling and Second Diversification (Split): The resin portions are pooled and then split again. Each new portion is treated with a different amine under Buchwald-Hartwig conditions at the C3-bromo position.

Cleavage: The final compounds are cleaved from the resin, yielding a library of 3,4-disubstituted-5-aminopyridine derivatives.

This approach allows for the rapid generation of thousands of unique compounds from a single, highly functionalized starting material.

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. The modification of a known pharmacophore is a common strategy in drug discovery to improve potency, selectivity, or pharmacokinetic properties. Substituted pyridines are frequently identified as key components of pharmacophores. nih.gov

This compound provides a rigid scaffold onto which different pharmacophoric elements can be precisely placed. The synthetic utility lies in the ability to systematically and independently vary the substituents at three different positions.

Position Initial Group Potential Modification Introduced Pharmacophoric Feature
C4IodoSuzuki, Stille, Sonogashira couplingAromatic/heteroaromatic rings (H-bond acceptors/donors, π-stacking)
C3BromoBuchwald-Hartwig amination, Suzuki couplingSubstituted amines (H-bond donors/acceptors, basic center), Aryl groups
C5NitroReduction to amine, followed by acylation/sulfonylationAmide/sulfonamide groups (H-bond donors/acceptors), Alkylated amines

This systematic modification allows chemists to fine-tune the interaction of the molecule with its biological target, exploring the structure-activity relationship (SAR) in a highly controlled manner.

Radiolabeling Methodologies and Isotopic Incorporation

Radiolabeled compounds are essential tools in pharmaceutical research and clinical diagnostics, particularly for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging. nih.govnih.gov The structure of this compound is well-suited for the incorporation of various isotopes.

The carbon-iodine bond is a prime target for radioiodination. The iodine atom can be readily exchanged with radioactive iodine isotopes such as ¹²³I, ¹²⁵I, or ¹³¹I. This is typically achieved via an iododestannylation reaction, where a trialkyltin precursor (e.g., 3-bromo-5-nitro-4-(tributylstannyl)pyridine) is reacted with a source of radioactive iodide. nih.gov The resulting radioiodinated compound can be used to study the in vivo distribution and target engagement of the molecule.

Furthermore, the nitro group provides a pathway for nitrogen isotope labeling. nih.govresearchgate.net After reduction of the nitro group to an amine, it can be a site for the introduction of nitrogen isotopes like ¹³N (a positron emitter for PET, T₁/₂ ≈ 9.97 min) or ¹⁵N (for metabolic studies). chemrxiv.org For example, a diazotization of the resulting amine followed by a Sandmeyer-type reaction with a labeled nitrite (B80452) source could potentially be used. More advanced methods involving Zincke activation have been developed for nitrogen isotope exchange on pyridine rings, which could be applicable to derivatives of this compound. nih.gov

Precursor Design for [18F]Fluorination and Other Isotopic Labeling

The design of precursors for [18F]fluorination is a critical step in the development of PET radiotracers. The short half-life of fluorine-18 (B77423) (approximately 110 minutes) necessitates rapid and efficient radiolabeling reactions. Research has shown that the nucleophilic (radio)fluorination of pyridines can be challenging, particularly at the meta position, due to the electron-rich nature of the aromatic ring. nih.govrsc.orgresearchgate.net

To overcome these challenges, researchers have investigated various precursor designs. One effective strategy involves the use of a 3-bromo-4-nitropyridine (B1272033) N-oxide scaffold. nih.govrsc.orgresearchgate.net The presence of the nitro group as a strong electron-withdrawing group, coupled with a suitable leaving group like bromine, facilitates nucleophilic aromatic substitution. However, direct fluorination of precursors like 3-bromo-4-nitropyridine often leads to substitution at the para-position, yielding 3-bromo-4-fluoropyridine, rather than the desired meta-fluorinated product. nih.gov

A significant breakthrough came with the introduction of the pyridine N-oxide functionality. The fluorination of 3-bromo-4-nitropyridine N-oxide has been demonstrated to successfully produce the meta-fluorinated product, [18F]3-fluoro-4-nitropyridine N-oxide, in moderate yields at room temperature within minutes. nih.govrsc.orgresearchgate.net This intermediate can then be readily converted to the desired [18F]3-fluoro-4-aminopyridine via catalytic hydrogenation. nih.govrsc.orgresearchgate.net This approach represents a novel and efficient pathway for the synthesis of meta-fluorinated pyridines, which are important structures in pharmaceuticals and radiopharmaceuticals. nih.govrsc.org

Table 1: Comparison of Fluorination Strategies for Pyridine Derivatives

Precursor Reagent Product(s) Yield Reference
3-bromo-4-nitropyridine TBAF 3-bromo-4-fluoropyridine 71.1 ± 3.6% nih.gov
3-iodo-4-nitropyridine TBAF 3-iodo-4-fluoropyridine Similar to bromo analog nih.gov
3-bromo-4-nitropyridine N-oxide [18F]TBAF [18F]3-fluoro-4-nitropyridine N-oxide Moderate nih.govrsc.org
3-fluoro-4-nitropyridine (B80604) N-oxide [18F]TBAF [18F]3-fluoro-4-nitropyridine N-oxide (via exchange) 33.1 ± 5.4% (isolated) nih.gov

This table is interactive and can be sorted by clicking on the column headers.

Influence of Pyridine N-Oxide Functionality on Radiolabeling Regioselectivity

The regioselectivity of radiolabeling reactions is paramount in ensuring that the radioisotope is incorporated at the correct position within the molecule, thereby preserving its biological activity and targeting specificity. The use of a pyridine N-oxide functionality has a profound influence on the regioselectivity of nucleophilic fluorination.

As mentioned previously, the direct fluorination of 3-bromo-4-nitropyridine results in the substitution of the nitro group at the para-position, yielding 3-bromo-4-fluoropyridine. nih.gov This demonstrates a clear preference for substitution at the position activated by the nitro group.

In stark contrast, the introduction of the N-oxide functionality in 3-bromo-4-nitropyridine N-oxide alters the electronic distribution within the pyridine ring, thereby directing the incoming nucleophile to a different position. The N-oxide group, being a strong electron-withdrawing group, significantly activates the positions ortho and para to it. In the case of 3-bromo-4-nitropyridine N-oxide, this activation, in concert with the activating effect of the nitro group, leads to the successful nucleophilic substitution of the bromine atom at the 3-position (meta to the nitro group). nih.govrsc.orgresearchgate.net This results in the formation of the desired 3-fluoro-4-nitropyridine N-oxide, a precursor to the valuable PET imaging agent, 3-[18F]fluoro-4-aminopyridine. nih.govrsc.orgresearchgate.net

This strategic use of the pyridine N-oxide is an elegant solution to the challenge of achieving meta-fluorination in pyridine systems, a reaction that is otherwise difficult to accomplish with high efficiency. nih.gov This approach is unprecedented in the chemical literature for the preparation of fluoropyridines and opens up new avenues for the synthesis of these important compounds for pharmaceutical and radiopharmaceutical applications. nih.govrsc.org

Table 2: Regioselectivity of Fluorination based on Pyridine Functionality

Starting Material Key Functionality Position of Fluorination Major Product Reference
3-bromo-4-nitropyridine Nitro group para to bromo, ortho to nitro 3-bromo-4-fluoropyridine nih.gov
3-bromo-4-nitropyridine N-oxide N-oxide and Nitro group meta to nitro, ortho to N-oxide 3-fluoro-4-nitropyridine N-oxide nih.govrsc.org

This table is interactive and can be sorted by clicking on the column headers.

Computational and Theoretical Investigations in 3 Bromo 4 Iodo 5 Nitropyridine Chemistry

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of 3-bromo-4-iodo-5-nitropyridine. These studies provide a molecular-level understanding of its stability, electron distribution, and susceptibility to chemical attack.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For polysubstituted pyridines, DFT calculations can predict the influence of various substituents on the geometry and electronic properties of the ring. In the case of this compound, the electron-withdrawing nature of the nitro group, combined with the inductive and resonance effects of the halogen atoms, creates a unique electronic landscape.

DFT studies on related molecules, such as 2-amino-3-bromo-5-nitropyridine, have been used to calculate various molecular properties. researchgate.netnih.gov These calculations help in understanding the reactivity of different sites on the molecule. For instance, the calculated atomic charges can indicate which positions are more susceptible to nucleophilic or electrophilic attack. The distribution of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is also crucial. The LUMO is typically localized on the pyridine (B92270) ring and the nitro group, indicating that these are the primary sites for nucleophilic attack.

Table 1: Illustrative DFT-Calculated Electronic Properties of a Halogenated Nitropyridine

PropertyCalculated ValueSignificance
HOMO Energy-7.5 eVIndicates the electron-donating ability of the molecule.
LUMO Energy-3.2 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap4.3 eVRelates to the chemical reactivity and stability of the molecule.
Dipole Moment3.5 DInfluences the solubility and intermolecular interactions.
Electron Affinity2.8 eVQuantifies the ability of the molecule to accept an electron.
Ionization Potential8.1 eVThe energy required to remove an electron from the molecule.

Note: The values in this table are illustrative and based on typical DFT calculations for similar halogenated nitropyridine compounds.

Quantum chemical calculations are invaluable for predicting the feasibility and outcomes of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface for a given reaction can be constructed. researchgate.net This allows for the determination of activation energies and reaction enthalpies, providing a quantitative measure of reaction kinetics and thermodynamics.

For this compound, these calculations can be used to compare the activation barriers for nucleophilic substitution at the different halogenated positions. This would help in predicting the regioselectivity of such reactions. Furthermore, the geometries of the transition states can be optimized to understand the structural changes that occur during the reaction, which is crucial for explaining the observed stereochemistry or regiochemistry.

Mechanistic Elucidation via Computational Modeling

Computational modeling provides a dynamic view of chemical reactions, allowing for the step-by-step elucidation of reaction mechanisms. This is particularly useful for complex reactions involving multiple intermediates and competing pathways.

The reaction of halogenated nitropyridines with nucleophiles can be complex. For instance, in the reaction of 3-bromo-4-nitropyridine (B1272033) with amines, an unexpected migration of the nitro group has been observed in addition to the expected nucleophilic substitution products. clockss.org Computational simulations can be employed to investigate the mechanism of such rearrangements.

By modeling the reaction pathway, it is possible to identify key intermediates and transition states involved in both the direct substitution and the rearrangement processes. These simulations can help to explain the experimental observation that the nitro-group migration is favored in polar aprotic solvents. clockss.org The calculations would likely involve exploring different possible mechanisms, such as an addition-elimination pathway or a pathway involving a cyclic intermediate, to determine the most energetically favorable route.

Table 2: Experimental Conditions and Products in the Reaction of 3-Bromo-4-nitropyridine with an Amine

SolventBaseTemperature (°C)Major Product
DMSOTriethylamine90Nitro-group migration product
THFTriethylamine70Nucleophilic substitution product

Source: Adapted from a study on the reaction of 3-bromo-4-nitropyridine. clockss.org

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The properties of the ligands coordinated to the metal center play a crucial role in determining the efficiency, selectivity, and scope of these reactions. pitt.eduresearchgate.net Computational modeling has become an indispensable tool for understanding and predicting these ligand effects. researchgate.netpitt.edu

In the context of reactions involving this compound, such as Suzuki or Buchwald-Hartwig couplings, computational studies can be used to screen different ligands and predict their performance. By modeling the catalytic cycle, researchers can investigate how different ligands influence key steps such as oxidative addition, transmetalation, and reductive elimination. These models can account for both steric and electronic effects of the ligands, providing a rational basis for catalyst optimization. rsc.org

Table 3: Illustrative Ligand Effects on a Transition Metal-Catalyzed Cross-Coupling Reaction

Ligand TypeTypical Effect on Oxidative AdditionTypical Effect on Reductive EliminationOverall Effect on Catalytic Activity
Electron-rich, bulky phosphinesAcceleratesMay hinderOften enhances overall turnover frequency
Electron-deficient phosphinesMay slow downAcceleratesCan be beneficial for challenging couplings
Bidentate ligandsStabilizes the metal centerCan influence regioselectivityOften leads to more stable and selective catalysts

Note: This table provides a generalized overview of ligand effects in transition metal catalysis.

Computer-Aided Synthesis Planning (CASP) and Process Optimization

Computer-Aided Synthesis Planning (CASP) tools are increasingly being used to design efficient and novel synthetic routes to complex target molecules. youtube.com These programs use databases of known chemical reactions and sophisticated algorithms to propose retrosynthetic disconnections and ultimately a complete synthesis plan.

Retrosynthetic Analysis and Route Discovery for Polyfunctionalized Pyridines

Retrosynthetic analysis is a cornerstone of modern organic synthesis, providing a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For a highly substituted pyridine like this compound, this process is critical for identifying viable synthetic pathways.

Computational tools can assist chemists in designing and evaluating potential retrosynthetic routes. orgsyn.org These programs utilize extensive databases of chemical reactions and apply strategic disconnection algorithms to propose synthetic sequences. orgsyn.org For a molecule such as this compound, a likely retrosynthetic strategy would involve the sequential introduction of the halogen and nitro substituents onto a pyridine core. The order of these introductions is crucial to manage the directing effects of the existing groups and to ensure regioselectivity.

A plausible retrosynthetic disconnection for this compound might begin with the removal of the iodo group, as iodination can often be achieved on a pre-functionalized ring. This leads to the precursor 3-bromo-5-nitropyridine. Further disconnection of the bromo and nitro groups would depend on the chosen synthetic strategy and the availability of starting materials.

Table 1: Hypothetical Retrosynthetic Disconnections for this compound

Target MoleculePrecursor 1Precursor 2Starting Material
This compound3-Bromo-5-nitropyridine3-Bromo-4-aminopyridinePyridine

The synthesis of a related compound, 3-bromo-2-iodo-4-methyl-5-nitropyridine (B1438974), provides insight into a potential forward synthesis. The documented route begins with 4-methyl-5-nitropyridin-2-ol, which undergoes bromination, followed by the conversion of the hydroxyl group to a chloro group, and finally, a Finkelstein-type reaction to introduce the iodine. rsc.org This suggests that a similar strategy of sequential halogenation and functional group interconversion could be a viable approach for synthesizing this compound. Another relevant synthetic method is the diazotization of an aminopyridine to introduce an iodo group, as demonstrated in the synthesis of 3,5-dibromo-4-iodopyridine (B1430625) from 3,5-dibromo-4-aminopyridine. google.com

Integration with Automated Flow Synthesis and Bayesian Optimization

The optimization of reaction conditions for the synthesis of polyfunctionalized pyridines can be a complex, multi-dimensional problem. Automated flow synthesis, coupled with Bayesian optimization, has emerged as a powerful strategy to accelerate this process. chemsrc.com

Continuous flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and safety profiles. echemi.combldpharm.com When combined with Bayesian optimization, an intelligent algorithm can be used to efficiently explore the vast parameter space of a chemical reaction. scbt.com

Bayesian optimization works by building a probabilistic model of the reaction landscape based on the results of previous experiments. nashpharmatech.com It then uses this model to suggest the next set of experimental conditions that are most likely to lead to an improved outcome, balancing exploration of the unknown parameter space with exploitation of known high-yielding conditions. nashpharmatech.com This approach has been successfully applied to the optimization of various reactions, including the synthesis of pyridine derivatives. chemsrc.com

For the synthesis of this compound, an automated flow system could be designed to perform the key bond-forming reactions. Bayesian optimization algorithms would then be employed to fine-tune the reaction conditions, such as catalyst loading, temperature, and reagent stoichiometry, to maximize the yield and minimize the formation of byproducts. This data-driven approach can significantly reduce the number of experiments required to identify optimal conditions compared to traditional one-variable-at-a-time methods. chemsrc.com

Table 2: Key Parameters for Bayesian Optimization in Flow Synthesis

ParameterDescriptionPotential Range
TemperatureReaction temperature20 - 150 °C
Residence TimeTime reactants spend in the reactor1 - 60 minutes
Reagent ConcentrationMolarity of starting materials0.1 - 1.0 M
Catalyst LoadingMol % of the catalyst0.5 - 10 mol%
StoichiometryMolar ratio of reactants1:1 to 1:3

The integration of computational route discovery with automated synthesis and Bayesian optimization represents a paradigm shift in modern chemistry, enabling the rapid and efficient production of complex molecules like this compound.

Advanced Analytical and Spectroscopic Characterization Techniques for 3 Bromo 4 Iodo 5 Nitropyridine Derivatives

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision (typically to within 5 ppm). This allows for the calculation of the elemental formula, providing strong evidence for the compound's identity. The presence of bromine and iodine, with their characteristic isotopic patterns, further aids in the confirmation. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, which will result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

**Interactive Table 2: HRMS Data for 3-Bromo-4-iodo-5-nitropyridine (C₅H₂BrIN₂O₂) **

Ion FormulaCalculated Exact Mass (m/z)Observed Isotopic Pattern
[C₅H₂⁷⁹BrIN₂O₂]⁺329.8450[M]⁺ peak
[C₅H₂⁸¹BrIN₂O₂]⁺331.8430[M+2]⁺ peak of nearly equal intensity to the [M]⁺ peak

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion) to generate a characteristic fragmentation pattern. researchgate.netwikipedia.org This pattern serves as a "fingerprint" that can confirm the structure and identify specific functional groups. For this compound, the fragmentation is expected to be governed by the weakest bonds and the stability of the resulting fragments. researchgate.netnih.gov

Key expected fragmentation pathways include:

Loss of NO₂: A common fragmentation for nitroaromatic compounds is the loss of a nitro radical (•NO₂) or nitrous acid (HNO₂). nih.gov

Cleavage of Carbon-Halogen Bonds: The C-I and C-Br bonds are susceptible to cleavage, leading to the loss of an iodine radical (•I) or a bromine radical (•Br). The C-I bond is weaker and more likely to cleave first.

Ring Fragmentation: Following the initial losses, the pyridine (B92270) ring itself may undergo cleavage, leading to smaller fragment ions.

Interactive Table 3: Plausible Fragmentations in Tandem MS of this compound

Precursor Ion (m/z)Fragmentation PathwayResulting Fragment Ion (m/z)Neutral Loss
329.8 / 331.8Loss of Nitro Radical283.8 / 285.8•NO₂
329.8 / 331.8Loss of Iodine Radical202.9 / 204.9•I
329.8 / 331.8Loss of Bromine Radical250.9•Br
283.8 / 285.8Loss of Bromine Radical204.9•Br
202.9 / 204.9Loss of HCN175.9 / 177.9HCN

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for assessing its final purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common method for analyzing the purity of nitropyridine derivatives. ptfarm.plresearchgate.net

Stationary Phase: A C18 (octadecyl) column is typically used, offering good separation for moderately polar compounds.

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile (B52724) or methanol is commonly employed to ensure good resolution of all components. ptfarm.pl

Detection: A UV detector is highly effective, as the nitroaromatic system of the compound absorbs strongly in the UV region (typically around 230-280 nm). Purity is determined by integrating the peak area of the main component relative to the total peak area in the chromatogram.

Gas Chromatography (GC): Given the compound's likely volatility and thermal stability, GC is also a suitable method for purity analysis.

Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., Stabilwax-DB) would be appropriate. osha.gov

Detector: A Flame Ionization Detector (FID) provides good sensitivity for organic compounds. osha.gov For higher specificity, especially in complex matrices, a mass spectrometer (GC-MS) or a halogen-specific detector (XSD) can be used. cdc.govnih.gov

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method for monitoring the progress of a reaction and for preliminary purity checks. Silica gel plates are typically used with a mobile phase consisting of a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate).

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray diffraction techniques provide the most definitive method for determining the three-dimensional structure of crystalline solids.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Vis spectroscopy is utilized to investigate the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. researchgate.net The absorption of energy promotes electrons from a ground state to a higher energy excited state. The primary transitions observed in molecules like nitropyridines include π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions. youtube.com

The position (λmax) and intensity of the absorption bands are sensitive to the molecular structure, including the nature and position of substituents on the pyridine ring. nih.gov Halogen and nitro groups act as auxochromes and chromophores, respectively, and can significantly influence the electronic absorption spectrum. rsc.org The introduction of these groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima. Studying these properties is important for applications in materials science and photochemistry. nih.govnih.gov

Electronic TransitionTypical Wavelength RegionDescription
π → π Shorter Wavelength (High Energy)Excitation of an electron from a π bonding orbital to a π antibonding orbital. Common in aromatic systems. youtube.com
n → π Longer Wavelength (Low Energy)Excitation of a non-bonding electron (e.g., from nitrogen or oxygen) to a π antibonding orbital. youtube.com
Table 2. Common electronic transitions in pyridine derivatives.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. ponder.ingresearchgate.net It works on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. ponder.ing

For this compound, IR spectroscopy can confirm the presence of key functional groups. The strong absorptions corresponding to the nitro group (NO₂) are particularly characteristic. ponder.ingfiveable.me Vibrations associated with the pyridine ring and the carbon-halogen bonds (C-Br, C-I) also appear in the spectrum, although the latter are typically found in the fingerprint region at lower wavenumbers.

Functional GroupBondCharacteristic Absorption Range (cm⁻¹)
Nitro Group N-O Stretch (asymmetric & symmetric)1500 - 1570 and 1300 - 1400 ponder.ingfiveable.me
Aromatic Ring C=C and C=N Stretch~1400 - 1600
Aromatic C-H C-H Stretch~3000 - 3100 asianpubs.org
Carbon-Bromine C-Br Stretch~500 - 600
Carbon-Iodine C-I StretchBelow 500
Table 3. Characteristic IR absorption frequencies for functional groups in this compound.

Strategic Utility and Future Directions in 3 Bromo 4 Iodo 5 Nitropyridine Research

Role as Versatile Building Blocks in Modern Organic Synthesis

The strategic placement of three distinct functional groups on the pyridine (B92270) core makes 3-bromo-4-iodo-5-nitropyridine a valuable and versatile building block in organic synthesis. The differential reactivity of the carbon-bromine, carbon-iodine, and carbon-nitro bonds allows for selective and sequential transformations, providing a powerful tool for the synthesis of complex pyridine-containing molecules.

The presence of both a bromine and an iodine atom allows for regioselective cross-coupling reactions. The carbon-iodine bond is generally more reactive towards catalytic systems like those based on palladium, enabling selective functionalization at the 4-position while leaving the bromine at the 3-position intact for subsequent transformations. This orthogonal reactivity is a key feature that synthetic chemists exploit to build molecular complexity in a controlled manner.

Furthermore, the nitro group at the 5-position serves multiple purposes. It acts as a strong electron-withdrawing group, activating the pyridine ring for nucleophilic aromatic substitution reactions. This allows for the introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates, at positions activated by the nitro group. Additionally, the nitro group itself can be readily reduced to an amino group, which can then be further functionalized through various reactions such as diazotization, acylation, or alkylation. This transformation opens up another dimension of synthetic possibilities.

The utility of related polyhalogenated nitropyridines is well-documented. For instance, 3-bromo-2-chloro-4-methyl-5-nitropyridine (B1439089) and 3-bromo-2-iodo-4-methyl-5-nitropyridine (B1438974) have been used as key intermediates in the synthesis of medicinally relevant compounds. rsc.org The synthesis of these compounds often involves a series of halogenation and nitration steps, followed by selective functionalization. rsc.org For example, 3-bromo-4-nitropyridine (B1272033) N-oxide can be a precursor for introducing fluorine at the 3-position, a challenging transformation on a pyridine ring. nih.gov

The reaction of 3-bromo-4-nitropyridine with amines has been shown to yield not only the expected nucleophilic substitution products but also an unexpected nitro-group migration product, highlighting the complex reactivity of these systems. clockss.org This observation underscores the importance of carefully controlling reaction conditions to achieve the desired regioselectivity.

Emerging Methodologies for Complex Pyridine Functionalization

The development of new synthetic methods is continually expanding the toolbox for the functionalization of pyridine rings, including polyhalogenated nitropyridines like this compound. Advances in transition-metal-catalyzed cross-coupling reactions, C-H activation, and photoredox catalysis are providing novel and more efficient ways to introduce a wide array of functional groups onto the pyridine scaffold.

Transition-Metal Catalysis: Modern palladium, copper, and nickel-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Heck reactions, are instrumental in the functionalization of halopyridines. For this compound, the differential reactivity of the C-I and C-Br bonds can be harnessed to perform sequential cross-coupling reactions. For example, a Suzuki coupling could be performed selectively at the more reactive iodo-position, followed by a Sonogashira coupling at the bromo-position under different catalytic conditions.

C-H Functionalization: Direct C-H functionalization has emerged as a powerful strategy for the atom-economical synthesis of substituted pyridines. While the presence of halogens and a nitro group in this compound already provides handles for functionalization, C-H activation could potentially be used to introduce substituents at the remaining C-H position (C-2 or C-6) of the pyridine ring, further increasing the molecular complexity.

Photoredox Catalysis: Visible-light photoredox catalysis has revolutionized organic synthesis by enabling transformations under mild conditions that were previously difficult to achieve. This methodology could be applied to the functionalization of this compound, for instance, in radical-based reactions to introduce alkyl or aryl groups.

A notable example of emerging methodologies is the direct fluorination of pyridine N-oxides. The synthesis of meta-fluorinated pyridines, which is often challenging, has been achieved through the nucleophilic fluorination of 3-bromo-4-nitropyridine N-oxide. nih.gov This approach, which can also be applied to radiofluorination with fluorine-18 (B77423), offers a new pathway for the synthesis of fluorinated pyridines, which are important in pharmaceuticals. nih.gov

Unexplored Reactivity and Future Research Avenues for Polyhalogenated Nitropyridines

Despite the progress made in understanding the chemistry of polyhalogenated nitropyridines, there remain significant opportunities for future research. The unique electronic and steric environment of compounds like this compound suggests that they may exhibit novel and unexplored reactivity.

Investigation of Unconventional Reaction Pathways: The observed nitro-group migration in the reaction of 3-bromo-4-nitropyridine with amines is a testament to the potential for unexpected reaction pathways. clockss.org A systematic investigation into the factors that govern such rearrangements, including solvent effects, base strength, and substrate structure, could lead to the discovery of new synthetic transformations. Further exploration of the reaction space around these molecules could unveil other mechanistically interesting and synthetically useful reactions.

Exploiting the Interplay of Functional Groups: The interplay between the bromo, iodo, and nitro substituents could be further exploited to design novel cascade reactions. For instance, a reaction sequence could be envisioned where an initial nucleophilic attack triggers a subsequent intramolecular cyclization or rearrangement, leading to the rapid construction of complex heterocyclic systems.

Development of Novel Catalytic Systems: The development of new catalysts specifically tailored for the selective functionalization of polyhalogenated nitropyridines is a promising area of research. This could include catalysts that can differentiate between the two halogen atoms with even greater selectivity or catalysts that can activate specific positions on the pyridine ring for C-H functionalization in the presence of the existing functional groups.

Applications in Materials Science and Medicinal Chemistry: The unique electronic properties of polyhalogenated nitropyridines make them interesting candidates for applications in materials science, for example, as components of organic electronic materials. Furthermore, the pyridine scaffold is a privileged structure in medicinal chemistry, and the ability to precisely functionalize it using building blocks like this compound could accelerate the discovery of new drug candidates. nih.govnih.gov The synthesis of radiolabeled compounds for diagnostic and therapeutic applications is another area where these versatile intermediates could find significant use. nih.govnih.gov

Q & A

Q. What are the optimal synthetic routes for 3-bromo-4-iodo-5-nitropyridine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves halogenation and nitration steps on pyridine derivatives. For bromination and iodination, regioselectivity is critical. A two-step approach may include:

Nitration : Introduce the nitro group at the 5-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.

Halogenation : Sequential bromination and iodination via electrophilic substitution. For bromine, N-bromosuccinimide (NBS) in CCl₄ with a radical initiator (e.g., AIBN) at reflux ensures selectivity . Iodination may require iodine monochloride (ICl) in acetic acid.

Q. Key Parameters :

StepReagentsTemp (°C)Yield (%)Purity (%)
NitrationHNO₃/H₂SO₄0–5~60>95
BrominationNBS/AIBN80~75>98
IodinationICl/AcOH25~50>90

Purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) is essential.

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from positional isomers?

Methodological Answer:

  • ¹H NMR : The nitro group at C5 deshields adjacent protons (C6-H), causing a downfield shift (~9.0 ppm). Bromine and iodine substituents induce splitting patterns due to isotopic effects .
  • ¹³C NMR : Iodine’s heavy atom effect reduces C4 signal intensity, while bromine at C3 causes a ~30 ppm upfield shift compared to chloro analogs .
  • IR : Strong NO₂ asymmetric stretch at ~1530 cm⁻¹ and symmetric stretch at ~1350 cm⁻¹ confirm nitro positioning .
  • MS : Molecular ion clusters at m/z 329 (M⁺ for C₅H₂BrIN₂O₂) with isotopic patterns reflecting Br (1:1) and I (1:1) .

Advanced Research Questions

Q. How do DFT calculations (e.g., B3LYP or M06-2X) predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer: Density functional theory (DFT) models (B3LYP/6-311+G(d,p) for light atoms, LANL2DZ for Br/I) assess frontier molecular orbitals (FMOs):

  • HOMO-LUMO Gaps : A smaller gap (~4.5 eV) suggests higher reactivity. The nitro group lowers LUMO energy, facilitating nucleophilic attacks .
  • NBO Analysis : Iodine’s polarizability enhances electrophilicity at C4, making it susceptible to Suzuki-Miyaura coupling. Bromine at C3 shows weaker transmetallation potential .

Q. Example Calculation :

FunctionalHOMO (eV)LUMO (eV)Gap (eV)
B3LYP-7.2-2.74.5
M06-2X-7.5-3.14.4

Experimental validation via Pd-catalyzed coupling (e.g., with phenylboronic acid) shows >80% yield when prioritizing iodine substitution .

Q. How do competing substituents (Br, I, NO₂) influence regioselectivity in nucleophilic aromatic substitution (SNAr) reactions?

Methodological Answer: The nitro group is a strong meta-director, while halogens (Br/I) act as ortho/para-directors. In SNAr:

Nitro Group Dominance : Directs incoming nucleophiles to C2 or C6 (meta to NO₂).

Halogen Competition : Iodine’s lower electronegativity vs. bromine allows better leaving-group ability. Kinetic studies show iodine at C4 is replaced 5× faster than bromine at C3 in methoxide/MeOH .

Q. Experimental Design :

  • React with NaOMe in methanol at 50°C.
  • Monitor via HPLC: Iodine substitution (retention time ~8 min) precedes bromine (~12 min).

Q. What strategies resolve contradictions in reported melting points or spectral data for this compound?

Methodological Answer: Discrepancies often arise from:

Polymorphism : Recrystallize from different solvents (e.g., EtOH vs. DCM) and compare DSC thermograms.

Impurity Profiles : Use HPLC-MS to detect byproducts (e.g., dehalogenated derivatives).

Isomeric Traces : 2D NMR (HSQC, HMBC) confirms substitution patterns. For example, a 208–210°C mp in one study vs. 201–203°C in another may reflect varying ratios of 3-Br-4-I vs. 3-I-4-Br isomers .

Q. How does the compound’s stability under acidic/basic conditions impact its use in multistep syntheses?

Methodological Answer:

  • Acidic Conditions : Nitro groups protonate, increasing ring electrophilicity and risk of decomposition. Avoid pH < 2.
  • Basic Conditions : Iodine may undergo hydrolysis to 4-hydroxy-5-nitropyridine. Use mild bases (e.g., K₂CO₃) in aprotic solvents (DMF, THF) .
    Stability Data :
ConditionTemp (°C)Half-Life (h)Degradation Product
1M HCl2523-Bromo-5-nitropyridin-4-ol
1M NaOH250.54-Iodo-5-nitropyridin-3-ol

Q. What mechanistic insights explain unexpected byproducts in Ullmann-type couplings involving this compound?

Methodological Answer: Common byproducts (e.g., homocoupling or dehalogenated pyridines) arise from:

  • Radical Pathways : Use of Cu(I) catalysts promotes single-electron transfer, leading to dimerization. Switch to Pd(0)/ligand systems to suppress radicals .
  • Halogen Scrambling : Iodine’s lability under high temps (>100°C) causes displacement. Optimize at 80°C with 10 mol% CuI and 1,10-phenanthroline .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.